Tetryzoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action:

Tetryzoline is a sympathomimetic amine, meaning it mimics the effects of the sympathetic nervous system. Its primary action in the eye is to cause vasoconstriction, or narrowing, of blood vessels in the conjunctiva, the thin membrane covering the white part of the eye. This reduces redness and swelling caused by minor irritations [].

Limitations and Safety Concerns:

While Tetryzoline offers temporary relief for eye redness, its use in research is limited due to several factors. Firstly, its mechanism of action can lead to a rebound effect, where redness worsens after the medication wears off. This can lead to medication overuse and potential complications []. Secondly, Tetryzoline can cause systemic side effects, such as increased heart rate and blood pressure, especially in high doses or with prolonged use [].

Exploration of Alternative Applications:

Despite limitations for treating eye redness, some research explores Tetryzoline's potential applications in other areas. Studies have investigated its use as a nasal decongestant, though safety concerns remain a significant consideration []. Additionally, there is limited research exploring Tetryzoline's potential effects on other conditions, such as allergic conjunctivitis. However, more research is required to confirm its efficacy and safety in these contexts [].

Tetryzoline, also known as tetrahydrozoline, is a sympathomimetic amine and a selective agonist of alpha-1 adrenergic receptors. It is primarily used as a vasoconstrictor in ocular and nasal decongestants, effectively alleviating symptoms of allergic rhinitis and ocular irritation by constricting blood vessels in the nasal passages and conjunctiva. Tetryzoline was patented in 1954 and has been in medical use since 1959, commonly found in over-the-counter products such as eye drops and nasal sprays .

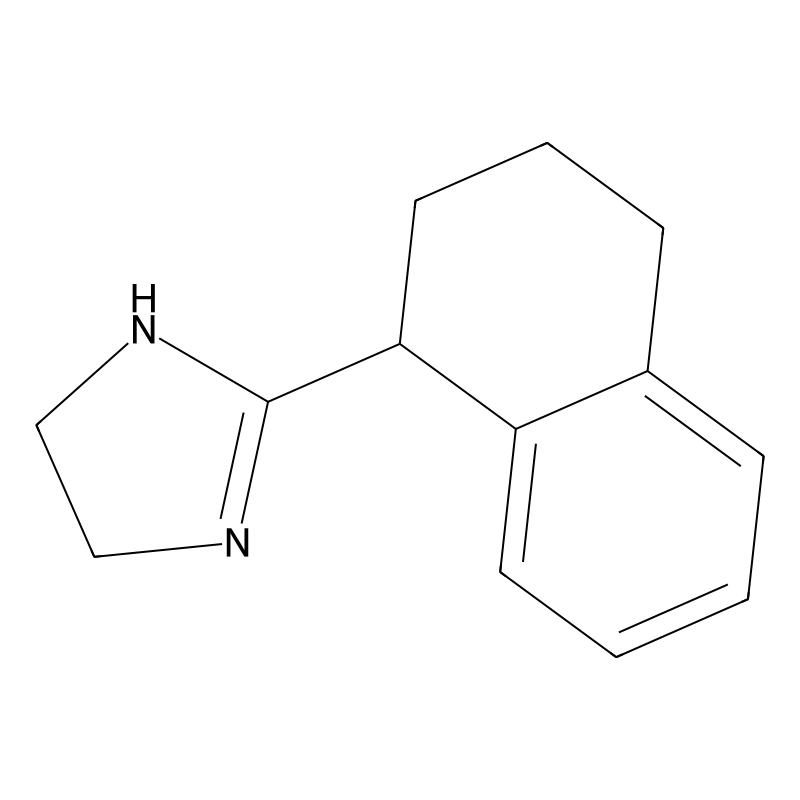

Chemical Structure- Chemical Formula: C₁₃H₁₆N₂

- Molecular Weight: 200.285 g/mol

- IUPAC Name: 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole .

Tetryzoline's primary mechanism of action involves its interaction with alpha-adrenergic receptors, specifically alpha-1 receptors []. These receptors are present in the blood vessels of the eyes and nose. When Tetryzoline binds to these receptors, it causes constriction of the blood vessels, leading to decreased blood flow and subsequent reduction in redness and swelling []. This explains its effectiveness in relieving symptoms of eye irritation and nasal congestion.

- Rebound Congestion: With prolonged use, Tetryzoline can cause a phenomenon known as rebound congestion, where symptoms worsen upon discontinuation. This highlights the importance of using these medications for short periods as directed by a healthcare professional.

- Accidental Ingestion: Accidental ingestion, particularly in children, can be serious and lead to drowsiness, confusion, and even seizures. Due to this risk, Tetryzoline products should be stored safely out of reach of children.

- Ocular Toxicity: Reports suggest potential ocular toxicity with chronic use, particularly in individuals with pre-existing glaucoma. It's crucial to consult a doctor before using Tetryzoline products if you have glaucoma.

In addition to its primary action, tetryzoline can also interact with alpha-2 adrenergic receptors, which may lead to secondary effects such as sedation and analgesia .

Tetryzoline's primary biological activity is its role as an alpha-adrenergic agonist. By activating these receptors, it induces vasoconstriction, which reduces redness and swelling in the eyes and nasal passages. Its pharmacodynamic properties include:

- Vasoconstriction: Reduces blood flow to mucosal tissues.

- Decongestant Effects: Alleviates nasal congestion and ocular redness.

- Sedative Effects: Can cause sedation due to central nervous system penetration .

Tetryzoline can be synthesized through several methods, often involving the condensation of imidazoline derivatives with naphthalene-based compounds. A common synthetic route includes:

- Formation of Imidazoline Ring: Reacting appropriate aldehydes with amines.

- Cyclization: Using cyclization agents to form the imidazole structure.

- Functionalization: Introducing naphthalene moieties through nucleophilic substitution or electrophilic aromatic substitution reactions.

The synthesis process requires careful control of reaction conditions to achieve high yields and purity .

Tetryzoline is widely used in various applications:

- Ocular Decongestants: Commonly found in eye drops to relieve redness caused by minor irritations.

- Nasal Decongestants: Present in nasal sprays for alleviating nasal congestion due to colds or allergies.

- Combination Products: Often combined with other agents like antihistamines or lubricants for enhanced therapeutic effects .

Research on tetryzoline has revealed several interaction potentials:

- Drug Interactions: May interact with other sympathomimetics or central nervous system depressants, enhancing effects or side effects.

- Adverse Reactions: Prolonged use can lead to rebound congestion or increased ocular redness upon cessation due to tolerance development .

Studies indicate that overdose can lead to severe symptoms such as respiratory depression and hypotension, particularly in children who accidentally ingest the drug .

Similar Compounds

Tetryzoline shares structural similarities with several other compounds within the imidazoline class. Here are some notable examples:

| Compound Name | Chemical Formula | Primary Use |

|---|---|---|

| Oxymetazoline | C₁₃H₁₈N₂O | Nasal decongestant |

| Xylometazoline | C₁₃H₁₈N₂O | Nasal decongestant |

| Naphazoline | C₁₃H₁₈N₂ | Ocular and nasal decongestant |

| Phenylephrine | C₉H₁₃NO₂ | Nasal decongestant |

Uniqueness of Tetryzoline

Tetryzoline is unique due to its specific selectivity for alpha-1 adrenergic receptors while also exhibiting some activity at alpha-2 receptors. This dual action provides a balance between effective decongestion and potential sedation, distinguishing it from other similar compounds that may lack this dual functionality or have different receptor affinities .

Conventional Synthesis Pathways

Imidazoline Ring Formation via Cyanotetraline Condensation

The primary synthetic route for tetryzoline production involves the formation of the imidazoline ring through cyanotetraline condensation with ethylenediamine [4] [39]. This method represents the most established pathway for synthesizing 2-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-imidazoline, commonly known as tetryzoline [39]. The reaction proceeds through a heterocyclization mechanism where 1-cyanotetraline serves as the key intermediate in combination with ethylenediamine to form the desired imidazoline structure [39].

The conventional synthesis begins with the preparation of 1,2,3,4-tetrahydro-α-naphthoic acid as a precursor [39]. A typical synthetic procedure involves combining 540 grams of ethylenediamine with 270 grams of 1,2,3,4-tetrahydro-α-naphthoic acid and 360 milliliters of concentrated hydrochloric acid in a three-necked flask equipped with appropriate monitoring equipment [39]. The reaction mixture undergoes distillation under reduced pressure of approximately 20 millimeters of mercury absolute until the temperature reaches 210 degrees Celsius [39].

Following the initial heating phase, the reaction continues under atmospheric pressure conditions with temperature maintenance between 275 to 280 degrees Celsius for 45 minutes [39]. This thermal treatment facilitates the formation of the imidazoline ring through cyclization of the intermediate compounds [39]. The imidazoline ring formation mechanism involves the nucleophilic attack of ethylenediamine on the nitrile carbon, followed by intramolecular cyclization to generate the five-membered heterocyclic structure [7] [42].

The reaction yields can be optimized through careful control of temperature profiles and reaction times [39]. Under optimal conditions, the synthesis produces 250 grams of 2-(1,2,3,4-tetrahydro-1-naphthyl)imidazoline hydrochloride, representing a 69.3 percent theoretical yield with a melting point range of 256 to 257 degrees Celsius [39]. The formation of the imidazoline ring proceeds through a mechanism where the nitrogen atoms of ethylenediamine participate in both initial nucleophilic addition and subsequent ring closure [8] [9].

Table 1: Conventional Synthesis Parameters for Tetryzoline

| Parameter | Value | Units |

|---|---|---|

| Ethylenediamine | 540 | grams |

| Tetrahydro-α-naphthoic acid | 270 | grams |

| Concentrated hydrochloric acid | 360 | milliliters |

| Initial pressure | 20 | mm Hg absolute |

| Cyclization temperature | 275-280 | degrees Celsius |

| Reaction time | 45 | minutes |

| Theoretical yield | 69.3 | percent |

| Product melting point | 256-257 | degrees Celsius |

The mechanism of imidazoline formation involves the participation of both nitrogen atoms in ethylenediamine, where one nitrogen performs nucleophilic attack on the electrophilic carbon center while the second nitrogen participates in ring closure [8] [44]. This cyclization process is facilitated by the electron-rich nature of the imidazoline heterocycle, which promotes stable ring formation under the specified thermal conditions [8] [9].

One-Pot Synthesis Optimization Strategies

One-pot synthesis methodologies represent advanced approaches for streamlining tetryzoline production through integrated reaction sequences that minimize intermediate isolation steps [13] [14]. These strategies focus on optimizing reaction conditions to achieve maximum efficiency while reducing waste generation and operational complexity [13]. The development of one-pot methodologies requires careful consideration of reaction compatibility, temperature profiles, and solvent systems [13] [15].

Optimization of one-pot synthesis involves systematic evaluation of multiple variables including catalyst selection, temperature control, and reaction sequencing [13] [19]. The design of effective one-pot reactions requires identification of compatible transformations that can proceed under similar conditions without interference [13]. For tetryzoline synthesis, this includes optimization of the imidazoline ring formation step within a continuous reaction framework [14].

The key strategies for one-pot optimization include reaction design methodology, where chemists systematically plan reaction sequences to ensure smooth progression from starting materials to final products [13]. This involves understanding the kinetics of each reaction step to prevent accumulation of unstable intermediates [13]. Temperature optimization plays a crucial role, as the reaction must maintain conditions favorable for both nitrile activation and subsequent cyclization [13] [15].

Catalyst selection represents another critical optimization parameter, where the choice of acidic or basic catalysts can significantly influence reaction rates and product selectivity [13] [25]. The optimization process typically involves screening different catalyst systems to identify conditions that promote efficient conversion while minimizing side reactions [13]. Solvent selection also impacts reaction efficiency, with polar protic solvents often favoring the cyclization step [13] [14].

Table 2: One-Pot Synthesis Optimization Parameters

| Optimization Factor | Impact Level | Considerations |

|---|---|---|

| Temperature control | High | Thermal stability of intermediates |

| Catalyst selection | High | Compatibility with multiple steps |

| Solvent system | Medium | Solubility and reaction promotion |

| Reaction sequencing | High | Kinetic matching of steps |

| Substrate ratio | Medium | Stoichiometric optimization |

| Reaction time | Medium | Conversion efficiency |

Process intensification strategies focus on reducing the number of unit operations while maintaining product quality [13] [17]. This includes development of continuous flow processes that enable better heat and mass transfer compared to traditional batch operations [13]. The integration of multiple synthetic steps into a single reactor system requires careful engineering to ensure optimal mixing and temperature distribution [13].

Advanced optimization techniques employ statistical design of experiments to systematically explore the interaction between multiple variables [35]. These methodologies enable efficient identification of optimal conditions while minimizing the number of experimental runs required [35]. The application of multivariate optimization has shown significant improvements in reaction yields and process economics [35].

Advanced Catalytic Approaches

Advanced catalytic methodologies for tetryzoline synthesis encompass heterogeneous catalysis, photocatalysis, and biocatalytic approaches that offer enhanced selectivity and environmental sustainability [20] [23] [25]. These advanced techniques provide alternatives to traditional acid-catalyzed reactions while potentially improving reaction efficiency and reducing waste generation [20] [24].

Heterogeneous catalysis offers significant advantages for tetryzoline synthesis through the use of solid catalysts that can be easily separated and recycled [20] [22] [54]. Metal oxide catalysts, including copper oxide, zinc oxide, and titanium dioxide, have demonstrated effectiveness in promoting imidazoline ring formation reactions [21] [22]. These catalysts provide multiple active sites that can facilitate both nitrile activation and subsequent cyclization steps [22] [54].

The development of supported metal catalysts represents a significant advancement in catalytic methodology [22] [24]. These systems combine the advantages of homogeneous catalysis, such as high activity and selectivity, with the practical benefits of heterogeneous systems, including easy separation and recyclability [22]. Noble metal catalysts supported on high surface area materials have shown particular promise for promoting selective transformations [21] [22].

Photocatalytic approaches utilize light activation to promote chemical transformations under mild conditions [23] [25]. These methodologies offer potential advantages in terms of energy efficiency and reaction selectivity [23]. Photocatalysts can be designed to selectively activate specific functional groups, potentially leading to improved regioselectivity in complex synthetic sequences [23] [25].

Table 3: Advanced Catalytic Systems for Tetryzoline Synthesis

| Catalyst Type | Activity Level | Selectivity | Recyclability |

|---|---|---|---|

| Metal oxide heterogeneous | High | Moderate | Excellent |

| Supported noble metals | Very high | High | Good |

| Photocatalytic systems | Moderate | High | Good |

| Biocatalytic enzymes | Moderate | Very high | Moderate |

| Dual-function catalysts | High | High | Good |

Biocatalytic approaches employ enzymes to catalyze specific transformations with exceptional selectivity [52] [55]. Enzymatic synthesis offers advantages in terms of mild reaction conditions and high stereoselectivity [52]. The development of engineered enzymes has expanded the scope of biocatalytic transformations to include reactions not found in nature [55]. These approaches are particularly valuable for producing enantiomerically pure compounds [52] [55].

Dual-function catalytic systems combine multiple catalytic activities within a single catalyst framework [20] [21]. These systems can simultaneously promote different reaction steps, potentially enabling more efficient one-pot syntheses [20]. The design of such catalysts requires careful consideration of active site spacing and electronic properties to ensure optimal performance [21] [24].

The application of computational methods has accelerated the development of novel catalytic systems through rational catalyst design [21] [24]. These approaches enable prediction of catalytic activity and selectivity prior to synthesis, reducing the time and resources required for catalyst development [21]. Machine learning algorithms are increasingly being employed to identify promising catalyst compositions and reaction conditions [25].

Purification Techniques: Recrystallization vs. pH-Dependent Extraction

The purification of tetryzoline requires specialized techniques that account for its basic properties and crystallization characteristics [26] [31]. The two primary purification methodologies are recrystallization and pH-dependent extraction, each offering distinct advantages depending on the specific impurity profile and desired product specifications [26] [30] [33].

Recrystallization represents the traditional approach for tetryzoline purification, exploiting differences in solubility between the desired product and impurities [26] [27] [28]. The process involves dissolving the crude tetryzoline in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization [26] [29]. The selection of appropriate solvents is critical, with ideal systems showing high solubility at elevated temperatures and low solubility at ambient conditions [26] [32].

The recrystallization process for tetryzoline typically employs polar protic solvents that can effectively dissolve the compound at elevated temperatures [27] [31]. Ethanol and methanol represent commonly used solvents, though mixed solvent systems may provide enhanced selectivity [29] [32]. The cooling rate significantly influences crystal quality, with slower cooling generally producing larger, more pure crystals [26] [28].

pH-dependent extraction offers an alternative purification strategy that exploits the basic nature of tetryzoline [30] [33]. This methodology involves manipulating solution pH to control the ionization state of tetryzoline, thereby influencing its distribution between aqueous and organic phases [30]. At low pH values, tetryzoline exists predominantly in its protonated form, enhancing water solubility [33].

Table 4: Comparison of Purification Techniques

| Technique | Purity Achieved | Recovery Rate | Process Complexity | Environmental Impact |

|---|---|---|---|---|

| Recrystallization | 95-99% | 70-85% | Low | Low |

| pH-dependent extraction | 90-95% | 80-90% | Medium | Medium |

| Multi-solvent recrystallization | 98-99.5% | 60-75% | Medium | Low |

| Sequential extraction | 92-97% | 85-95% | High | Medium |

The pH-dependent extraction process typically involves initial dissolution of crude tetryzoline in acidic aqueous solution, where the compound exists as the protonated ammonium species [30] [33]. Subsequent pH adjustment using sodium hydroxide or potassium hydroxide promotes deprotonation and extraction into organic solvents [33]. This methodology can achieve high recovery rates while effectively removing ionic impurities [30].

Multi-stage purification processes combine both recrystallization and extraction techniques to achieve maximum purity [29] [31]. These approaches may involve initial pH-dependent extraction to remove major impurities, followed by recrystallization for final purification [29]. The selection of purification strategy depends on the specific impurity profile and required product specifications [31].

Hot filtration recrystallization represents a specialized technique particularly useful when insoluble impurities are present [29]. This method involves filtration of the hot solution prior to cooling, effectively removing particulate contaminants that could serve as nucleation sites [29]. The technique requires careful temperature control to maintain solubility during the filtration step [29] [32].

The optimization of purification conditions requires consideration of multiple factors including solvent selection, temperature profiles, and cooling rates [26] [28]. Advanced analytical techniques enable monitoring of impurity levels throughout the purification process, facilitating process optimization [31]. The development of continuous purification processes offers potential advantages in terms of process efficiency and product consistency [27] [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

P7M4KML3S8

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

Drug Indication

FDA Label

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tetrahydrozoline is included in the database.

For the relief of redness of the eye due to minor eye irritations. /Included in US product label/

Tetrahydrozoline hydrochloride is applied topically to the conjunctiva for self-medication to temporarily relieve congestion, itching, and minor irritation, and to control hyperemia in patients with superficial corneal vascularity. Ocular decongestants are ineffective in the treatment of delayed hypersensitivity reactions such as contact dermatoconjunctivitis. The vasoconstrictor effect of tetrahydrozoline may be used during some ocular diagnostic procedures, but some clinicians prefer phenylephrine to tetrahydrozoline for this use.

For more Therapeutic Uses (Complete) data for Tetrahydrozoline (6 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following ocular administration of 0.05% tetryzoline, tetryzoline was detected in urine at 24 hours.

No information is available.

BACKGROUND: Major symptoms can occur from tetrahydrozoline (THZ) overdoses in young children, requiring intensive care management. We report three cases that presented with CNS depression and cardiovascular effects where serum concentrations were performed. CASE REPORT: Case 1 ingested an unknown amount of eye drops containing THZ, resulting in altered mental status, bradycardia, hypothermia, and hypotension. Cases 2 and 3 ingested 7.5 mL of eye drops containing THZ. Case 2 presented to the emergency department (ED) without symptoms but became lethargic and bradycardic 90 min after ingestion. By contrast, Case 3 became lethargic 15 min after ingestion and required intubation on arrival to the ED. All children were admitted to ICU for observation and improved within 24 hr of ingestion. Urine obtained for drug screening was positive for THZ. Blood was obtained to assess level using gas-chromatography mass-spectrometry (GC-MS). CASE DISCUSSION: Case 1 had plasma levels of 51.4 and 23.6 ng/mL at 7 and 12 hr, respectively, after ingestion, revealing a half-life of 4.4 hr. Numerous case reports have been published documenting the dangers of ingesting these topical over-the-counter (OTC) products. However, human PK data are not available to help in our understanding of THZ toxicokinetics and disposition in humans after ingestion. CONCLUSION: We report three pediatric cases after ingestion of THZ where plasma concentrations were obtained with a calculated half-life of 4.4 hr in one case.

INTRODUCTION: No information exists on therapeutic or toxic concentrations of tetrahydrozoline, which has been reported to be used in drug facilitated sexual assaults. The primary aim of this investigation was to establish baseline therapeutic serum and urine concentrations in a sample of healthy volunteers. METHODS: Ten healthy volunteers consented to have two drops of Original Visine eye drops (0.05% tetrahydrozoline solution) placed directly into the conjunctival sac of each eye, 30 seconds apart, at times 0, 4, 8, and 12 hr. Blood and urine samples were then collected at 2, 5, 9, 13, and 24 hr post-application and analyzed for concentrations. Tetrahydrozoline concentrations are described using measures of central tendency and dispersion at each time point, with predictions of serum and urine concentrations over time calculated using a linear mixed effects regression model. RESULTS: Tetrahydrazoline concentrations were detectable in both serum and urine after therapeutic ocular administration. The mean serum half-life of tetrahydrozoline was approximately 6 hr. Systemic absorption varied among subjects, with the maximum serum concentrations ranging from 0.068 to 0.380 ng/mL. At 24 hr, all patients had detectable urine concentrations of tetrahydrozoline (range = 13-210 ng/mL). CONCLUSION: When used as directed by the manufacturer for therapeutic ocular administration, tetrahydrozoline concentrations were detectable in both serum and urine up to 12 hr after the last administered dose. A concentration greatly exceeding the 95% confidence interval of drug present during therapeutic ocular use may be suggestive of illegal adulterant use or accidental or suicidal overdose.

Following topical application of tetrahydrozoline hydrochloride solutions to the conjunctiva, local vasoconstriction usually occurs within a few minutes and may persist for 4-8 hours. Occasionally, enough tetrahydrozoline may be absorbed to produce systemic effects. Information on the distribution and elimination of the drug in humans is not available.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Sibutramine

Drug Warnings

Ophthalmic use of tetrahydrozoline occasionally may cause systemic sympathomimetic effects such as headache, hypertension, weakness, sweating, palpitation, and tremors. Overdosage of the drug may produce CNS depression with drowsiness, decreased body temperature, bradycardia, shock-like hypotension, apnea, and coma. In pediatric patients, accidental ingestion of imidazoline derivatives (i.e., tetrahydrozoline, naphazoline, oxymetazoline) has resulted in serious adverse events requiring hospitalization (e.g., coma, bradycardia, decreased respiration, sedation, somnolence).

Tetrahydrozoline hydrochloride is contraindicated in children younger than 2 years of age. Ophthalmic solutions of tetrahydrozoline should not be used for self-medication in children younger than 6 years of age.

Use of tetrahydrozoline in the eye may cause blurred vision, irritation, and mydriasis. Conjunctival application of tetrahydrozoline, especially when high concentrations are used in geriatric patients, may liberate pigment granules, presumably from the iris. Rebound congestion, characterized by chronic redness, swelling, or reactive hyperemia, frequently occurs with prolonged use. Prolonged use of tetrahydrozoline ophthalmic solution should be avoided for these reasons.

For more Drug Warnings (Complete) data for Tetrahydrozoline (11 total), please visit the HSDB record page.

Biological Half Life

... Ten healthy volunteers consented to have two drops of Original Visine eye drops (0.05% tetrahydrozoline solution) placed directly into the conjunctival sac of each eye, 30 seconds apart, at times 0, 4, 8, and 12 hr. Blood and urine samples were then collected at 2, 5, 9, 13, and 24 hr post-application and analyzed for concentrations. ... The mean serum half-life of tetrahydrozoline was approximately 6 hr. ...

/A child/ ingested an unknown amount of eye drops containing tetrahydrozoline (THZ) ... had plasma levels of 51.4 and 23.6 ng/mL at 7 and 12 hr, respectively, after ingestion, revealing a half-life of 4.4 hr. ...

Methods of Manufacturing

Preparation from ethylenediamine, ethylenediamine hydrochloride, and methyl 1,2,3,4-tetrahydro-1-naphthoate: Synerholm et al., United States of America patent 2731471 (1956 to Sahyun Labs.)

Analytic Laboratory Methods

Analyte: tetrahydrozoline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /tetrahydrozoline hydrochloride/

Analyte: tetrahydrozoline hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test) /tetrahydrozoline hydrochloride/

Analyte: tetrahydrozoline hydrochloride; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of acetic anhydride, mercuric acetate and quinaldine red indicator; titration with perchloric acid /tetrahydrozoline hydrochloride/

For more Analytic Laboratory Methods (Complete) data for Tetrahydrozoline (12 total), please visit the HSDB record page.

Storage Conditions

Tetrahydrozoline hydrochloride ophthalmic solutions should be stored in tight containers.

Interactions

Stability Shelf Life

Stable under recommended storage conditions. /Tetrahydrozoline hydrochloride/

Dates

Complete atrioventricular block due to ingestion of Visine eye drops

Omar Afify, Abdul-Rahman M Suleiman, Hassan G Mohamed, Omar SaaedPMID: 33980559 DOI: 10.1136/bcr-2021-241905

Abstract

Visine eye drops are a commonly used topical drug for irritation of the eye. The active component in Visine eye drops is tetrahydrozoline. Tetrahydrozoline is an imidazoline derivative found in several ophthalmic and nasal decongestants. Exposure is common in young children, who unintentionally ingest it, but cases have been rising in the adult population. The main systemic effects are bradycardia and hypotension due to activation of the central alpha-adrenergic receptors. In this case report, a 76-year-old man presents with bradycardia after 24 hours following ingestion of 120 mL of 0.05% tetrahydrozoline (eight bottles of Visine eye drops) in a suicide attempt. His initial ECG demonstrated complete heart block and QT prolongation. Subsequent ECGs showed unremitting first-degree atrioventricular block and QT prolongation. Here, we are presenting the first case of complete heart block following tetrahydrozoline consumption.Separation of tetrahydrozoline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of chiral recognition mechanisms

Ann Gogolashvili, Ketevan Lomsadze, Lali Chankvetadze, Nino Takaishvili, Paola Peluso, Roberto Dallocchio, Antonio Salgado, Bezhan ChankvetadzePMID: 33789195 DOI: 10.1016/j.chroma.2021.462084

Abstract

The recognition power and affinity pattern of various cyclodextrins (CD) towards the enantiomers of tetrahydrozoline (THZ) were studied using capillary electrophoresis (CE). As expected, affinity of THZ enantiomers and selectivity of recognition towards CD derivatives was strongly dependent on the cavity size and substituent type and pattern on the CD rims. Not only were the affinity strength and selectivity of recognition affected by the size of the cavity and chemistry of the CDs but also the affinity pattern. Another interesting example of opposite affinity pattern of enantiomers towards α- and β-CD was observed here. In addition, opposite affinity pattern of THZ enantiomers was seen towards β-CD and its acetylated derivatives, while methylation of β-CD did not affect the affinity pattern of THZ enantiomers. In order to get more information about structural mechanisms of the multivariate dependences mentioned above, rotating frame Overhauser enhancement spectroscopy (ROESY) and computation techniques were used. Significant differences between the structure of THZ complexes with different CDs with both methods were encountered. Good correlations between experimentally determined and computed structure of complexes, as well as between computed complex stabilities and enantiomer migration order (EMO) in CE were observed.An electrochemical sensing platform to determine tetrahydrozoline HCl in pure form, pharmaceutical formulation, and rabbit aqueous humor

Amr M Mahmoud, Martin N Saad, Eman S Elzanfaly, Sawsan M Amer, Hebatallah M EssamPMID: 32930213 DOI: 10.1039/d0ay00882f

Abstract

In the pharmaceutical industry, finding cost-effective and real-time analyzers that provide valid data is a good aim. The purpose of this work was to propose a link between the pharmaceutical industry and the recent innovations in solid-contact ion-selective electrodes (SC-ISEs) for the utilization of these electrodes as real-time analyzers to evaluate the concentration of tetrahydrozoline HCl in different matrices. The backbone of these new potentiometric sensors is the conjunction of calix[6]arene and (2-hydroxypropyl)-β-cyclodextrin as molecular recognition elements and a network of multi-walled carbon nanotubes as a solid transducer material between an ionophore-doped PVC membrane and microfabricated Cu electrodes. The proposed sensors were optimized to determine tetrahydrozoline, and their performances were assessed according to the IUPAC recommendations. The proposed solid-contact sensors were compared with liquid contact sensors, and the former sensors were found to be better than the latter sensors in terms of durability, handling, and easier adaptation to industry with comparable sensitivity. The measurements were implemented using phosphate buffer (pH: 6). The best obtained linearity range was 1 × 10-2 to 1 × 10-7 M, and the best LOD was 1 × 10-8 M. The sensors with the best performance were successfully applied to determine tetrahydrozoline in a pharmaceutical eye preparation and rabbit tears. The obtained results were statistically compared to those obtained by the official method of analysis, and no significant difference was obtained. The eco-score of the method was assessed using the eco-scale tool and also compared with that of the official method. The proposed approach was validated according to the International Council for Harmonisation (ICH) guidelines.In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management

Neslihan Üstündağ Okur, Vildan Yozgatli, Mehmet Evren OkurPMID: 32359095 DOI: 10.1002/ddr.21677

Abstract

Ocular allergy is one of the most common disorders of the eye surface. The conventional eye drops lack of therapeutic efficacy due to low ocular bioavailability and decreased drug residence time on eye surface. Hence, the present research work aimed to formulate, optimize, and evaluate the in situ gel for ophthalmic drug delivery. The prepared in situ gel formulations were evaluated for clarity, pH, gelling capacity, viscosity, osmolality, in vitro release study, and kinetic evaluation. ex vivo corneal permeation/penetration study using goat and in vivo studies on rabbits were also performed. Fourier-transformed infrared spectroscopy was also applied to study possible interactions between drug and polymers. The formulations found to be stable, nonirritant, and showed sustained release of the drug for a period of up to 24 hr with no ocular damage. The developed in situ gels loaded with tetrahydrozoline are alternative and promising ocular candidates for the treatment of allergic conjunctivitis.Critical evaluation of the methodology used by Wilson-Davies et al., (2020) entitled "Concerning the Optigene Direct LAMP assay, and it`s use in at-risk groups and hospital staff"

Dr Veronica Fowler, Dr Angela Douglas, Professor Keith Godfrey, Professor Anthony Williams, Professor Andrew Beggs, Stephen Kidd, Dr Nick Cortes, Professor Mark Wilcox, Dr Kerrie Davies, Melanie Smith, Professor Dame Sue HillPMID: 33573778 DOI: 10.1016/j.jinf.2021.01.012

Abstract

Concerning the OptiGene Direct LAMP assay, and it’s use in at-risk groups and hospital staff

Eleri S W Wilson-Davies, Adhyana I K Mahanama, Buddhini Samaraweera, Nusreen Ahmed, Simon Friar, Emanuela PelosiPMID: 33573779 DOI: 10.1016/j.jinf.2021.01.013

Abstract

Anterior and posterior segment vasculopathy associated with long-term use of tetrahydrozoline

E Kisilevsky, D D DeAngelisPMID: 30301745 DOI: 10.1503/cmaj.180519

Abstract

The Setting Time of Polyether Impression Materials after Contact with Conventional and Experimental Gingival Margin Displacement Agents

Danuta Nowakowska, Zbigniew Raszewski, Marek Ziętek, Jolanta Saczko, Julita Kulbacka, Włodzimierz WięckiewiczPMID: 27333590 DOI: 10.1111/jopr.12471

Abstract

The compatibility of chemical gingival margin displacement agents with polyether impression materials has not been determined. The aim of this study was to evaluate the setting time of polyether impression elastomers after contact with conventional and experimental gingival displacement agents.The study compared the setting time of two polyether impression materials: medium body (Impregum Penta Soft) and light body (Impregum Garant L DuoSoft) after contact with 10 gingival displacement agents, including 5 conventional astringents (10%, 20%, and 25% aluminum chloride, 25% aluminum sulfate, and 15.5% ferric sulfate) and 5 experimental adrenergics (0.1% and 0.01% HCl-epinephrine, 0.05% HCl-tetrahydrozoline, 0.05% HCl-oxymetazoline, and 10% HCl-phenylephrine). As many as 120 specimens (60 light body and 60 medium body) were mixed with 20 μl of each of 10 gingival displacement agents, and the time to achieve maximum viscosity was measured with a viscometer. The setting times of these specimens were compared with the control group of 12 specimens, which were polymerized without contact with the displacement agents. The experiments were performed in two environments: 23°C and 37°C (± 0.1°C). Individual and average polymerization time compatibility indices (PTCI) were calculated. Data were analyzed by 2-way ANOVA (α = 0.05).

The evaluated chemical displacement agents from both groups changed the setting time of light- and medium-body PE. The negative individual PTCI values achieved astringent (20% aluminum chloride) with two PE in both temperature environments. The average PTCI values of the experimental displacement agents at laboratory and intraoral temperatures were significantly higher than the conventional agents.

The present findings suggest that experimental retraction agents can be recommended clinically as gingival margin displacement agents with minimal effects on the setting time of medium- and light-body polyether impression materials; however, direct contact of chemical displacement agents and polyether impression materials can be avoided.

Potential toxicity of topical ocular solutions

Nevio CimolaiPMID: 31405839 DOI: 10.1503/cmaj.72457

Abstract

Determination of antazoline and tetrahydrozoline in ophthalmic solutions by capillary electrophoresis and stability-indicating HPLC methods

Mehmet Gumustas, Usama Alshana, Nusret Ertas, Nilgun Gunden Goger, Sibel A Ozkan, Bengi UsluPMID: 26952922 DOI: 10.1016/j.jpba.2016.02.032